Haloprogesterone

Description

Properties

CAS No. |

3538-57-6 |

|---|---|

Molecular Formula |

C21H28BrFO2 |

Molecular Weight |

411.3 g/mol |

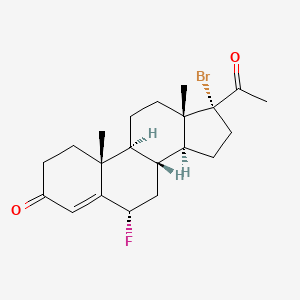

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-bromo-6-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28BrFO2/c1-12(24)21(22)9-6-16-14-11-18(23)17-10-13(25)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 |

InChI Key |

GCCIFDUTISMRTG-SCUQKFFVSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C)Br |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br |

Other CAS No. |

3538-57-6 |

Origin of Product |

United States |

Preparation Methods

Preparation Method for Progesterone-HP-β-CD Clathrate:

- Progesterone is dissolved in an organic solvent such as methanol or ethanol.

- HP-β-CD is dissolved in distilled water.

- The progesterone solution is slowly added to the HP-β-CD aqueous solution under vigorous stirring.

- The mixture is stirred for 0.5 to 24 hours, filtered, and sterilized.

- The product can be lyophilized to obtain a freeze-dried powder or formulated directly into injectable solutions.

Optimal weight ratios of progesterone to HP-β-CD range from 1:10 to 1:30, achieving inclusion rates above 95%, which is critical for pharmaceutical applications.

Table 2: Inclusion Complex Preparation Parameters

| Parameter | Range/Value |

|---|---|

| Progesterone:HP-β-CD ratio | 1:1 to 1:100 (optimal 1:10-30) |

| Organic solvent (for progesterone) | Methanol, ethanol, acetone |

| Stirring time | 0.5 to 24 hours |

| Filtration pore size | 0.45 μm (initial), 0.22 μm (aseptic) |

| Final product form | Freeze-dried powder or injectable solution |

Pharmacological Relevance of Preparation Methods

The preparation methods directly influence the biological activity of haloprogesterone derivatives. For example:

- Compounds with a 17-alpha benzoyloxy moiety show the highest antiandrogenic activity.

- Free alcohols at C-17 exhibit lower activity.

- Halogenation at C-4 enhances inhibitory effects on testosterone conversion to dihydrotestosterone (DHT), surpassing some clinically used inhibitors like finasteride.

Thus, precise control of halogenation and functionalization steps is crucial for optimizing therapeutic efficacy.

Summary Table: Comparison of Key Preparation Methods for Haloprogesterone

| Preparation Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Starting material | 17-alpha acetoxyprogesterone | Commercially available steroid precursor |

| Halogenation site | C-4 position (epoxide ring-opening) | 4-chloro or 4-bromo derivatives |

| Halogenation reagents | Hydrogen chloride/bromide | Selective epoxide ring-opening |

| Hydroxylation | Aqueous sodium hydroxide | Converts halogenated intermediates to alcohols |

| Esterification | Benzoic acid, trifluoroacetic anhydride | Enhances antiandrogenic activity |

| Advanced halogenation | Nucleophilic addition of haloform anions | 21-position trihalomethyl derivatives |

| Inclusion complex formation | Hydroxypropyl-beta-cyclodextrin | Improves solubility and formulation |

Chemical Reactions Analysis

Haloprogesterone undergoes various types of chemical reactions, including:

Oxidation: Haloprogesterone can be oxidized to form different oxidized derivatives.

Reduction: The compound can be reduced to yield reduced forms of haloprogesterone.

Substitution: Haloprogesterone can undergo substitution reactions where the halogen atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medical Applications

1. Hormonal Therapy:

Haloprogesterone is utilized in hormonal replacement therapies, particularly for women undergoing menopause or those with hormonal imbalances. It helps to regulate menstrual cycles and alleviate menopausal symptoms.

2. Treatment of Hormone-Sensitive Cancers:

Research indicates that haloprogesterone may be effective in treating certain types of hormone-sensitive cancers, such as:

- Endometrial Cancer: High doses have been shown to reduce tumor growth.

- Breast Cancer: It is evaluated as a second-line therapy for advanced cases, although it may have side effects such as weight gain and fluid retention .

3. Fertility Treatments:

Haloprogesterone is used in assisted reproductive technologies (ART) to support luteal phase development and improve pregnancy outcomes in women undergoing in vitro fertilization (IVF) .

Pharmacological Applications

1. Antiandrogenic Effects:

Haloprogesterone has demonstrated potent antiandrogenic activity, inhibiting the conversion of testosterone to dihydrotestosterone (DHT). This property makes it a candidate for treating conditions like hirsutism and androgenetic alopecia .

2. Case Studies:

A study evaluating various haloprogesterone derivatives found that compounds with specific structural modifications exhibited higher antiandrogenic activity compared to traditional therapies like finasteride . The data from this study are summarized in the following table:

| Compound | Antiandrogenic Activity (pmoles DHT/g protein/h) |

|---|---|

| Haloprogesterone A | 15 |

| Haloprogesterone B | 25 |

| Finasteride | 10 |

Reproductive Health Applications

1. Prevention of Preterm Birth:

Haloprogesterone has been investigated for its role in preventing preterm birth among women with a history of spontaneous preterm deliveries. Clinical trials have shown that it can significantly reduce the risk of early delivery .

2. Case Study Insights:

In a randomized controlled trial involving pregnant women at risk for preterm birth, those treated with haloprogesterone showed a median time to delivery comparable to placebo groups, suggesting its efficacy in managing pregnancy outcomes without significant adverse effects . The following table summarizes key findings from this trial:

| Treatment Group | Median Time to Delivery (days) | Pregnancy Loss Rate (%) |

|---|---|---|

| Haloprogesterone | 97 | 12 |

| Placebo | 95 | 14 |

Mechanism of Action

Haloprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of the immune response .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Haloprogesterone and Related Progestogens

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Haloprogesterone | C₈H₈Cl₂N₄O | Chlorinated, nitrogen-rich backbone |

| Progesterone | C₂₁H₃₀O₂ | Natural steroid with ketone at C3, C20 |

| 17α-Hydroxyprogesterone Caproate | C₂₇H₄₀O₄ | Esterified side chain (caproate) at C17α |

| Hydroxyprogesterone | C₂₁H₃₀O₃ | Hydroxyl group at C16α or C17α |

Haloprogesterone’s chlorinated structure contrasts with the hydroxyl or esterified modifications in 17α-hydroxyprogesterone caproate (17-OHPC) and hydroxyprogesterone.

Pharmacological Activity

Receptor Binding and Gene Activation

- Progesterone : Binds strongly to progesterone receptors (PR-A and PR-B) with minimal glucocorticoid receptor (GR) affinity. Activates genes involved in endometrial maturation .

- 17α-Hydroxyprogesterone Caproate : Shows weaker PR binding than progesterone but exhibits GR activity, which may contribute to off-target effects in clinical use .

- Haloprogesterone: No direct binding data is available in the provided evidence. However, its halogenated structure may alter receptor interaction compared to non-halogenated analogs.

Table 2: Receptor Binding Profiles

| Compound | Progesterone Receptor Affinity | Glucocorticoid Receptor Affinity |

|---|---|---|

| Progesterone | High | Low |

| 17α-OHPC | Moderate | Moderate |

| Haloprogesterone | Not Reported | Not Reported |

Pharmacokinetic Properties

Metabolism and Half-Life

Table 3: Pharmacokinetic Parameters

| Compound | Half-Life | Key Metabolic Pathways |

|---|---|---|

| Progesterone | 5–20 minutes | Hepatic CYP3A4 oxidation |

| 17α-OHPC | 7–9 days | Ester hydrolysis |

| Haloprogesterone | Not Reported | Likely hepatic dehalogenation |

Biological Activity

Haloprogesterone, a halogenated derivative of progesterone, has garnered attention for its unique biological activities, particularly in the context of steroid metabolism and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies, including synthesis methods, metabolic pathways, and clinical implications.

1. Synthesis and Structural Characteristics

Haloprogesterone is synthesized by introducing halogen atoms into the progesterone molecule. The synthesis typically involves nucleophilic addition reactions where halogenated reagents are used to modify specific carbon positions on the steroid backbone. For example, 21,21,21-tribromoprogesterone and 21,21,21-trichloroprogesterone have been synthesized to investigate their effects on human steroid hydroxylases like CYP17A1 and CYP21A2 .

| Compound | Structure Modification | Halogen Type |

|---|---|---|

| Haloprogesterone | Substituted at C-17 or C-21 | Bromine/Chlorine |

| 21,21,21-Tribromoprogesterone | C-21 tribromo substitution | Bromine |

| 21,21,21-Trichloroprogesterone | C-21 trichloro substitution | Chlorine |

Haloprogesterone exhibits biological activity through its interaction with steroidogenic enzymes. The cytochrome P450 enzymes CYP17A1 and CYP21A2 are crucial for the hydroxylation of progesterone and its derivatives. Studies show that halogenated steroids can serve as mechanistic probes to assess the substrate tolerance and catalytic plasticity of these enzymes .

2.1 Enzymatic Interaction

- CYP17A1 : Primarily involved in converting progesterone into glucocorticoids.

- CYP21A2 : Catalyzes the hydroxylation of progesterone to produce mineralocorticoids.

The introduction of halogens alters the binding affinity and metabolic pathways of these enzymes, potentially leading to different biological outcomes compared to non-halogenated counterparts.

3. Biological Effects in Clinical Contexts

Haloprogesterone has been evaluated for its therapeutic potential in various medical conditions:

3.1 Neuroprotective Effects

In a clinical trial involving patients with acute traumatic brain injury (TBI), administration of progesterone (and its derivatives) showed improved neurological outcomes compared to placebo groups. Specifically, patients receiving progesterone demonstrated better recovery rates on the Glasgow Outcome Scale at both three and six months post-injury .

| Outcome Measure | Progesterone Group (n=82) | Placebo Group (n=77) |

|---|---|---|

| Good Recovery (3 months) | 25% | 12% |

| Good Recovery (6 months) | 31% | 24% |

3.2 Antiandrogenic Activity

Research indicates that haloprogesterone derivatives exhibit antiandrogenic properties by inhibiting the conversion of testosterone to dihydrotestosterone (DHT) via 5-alpha reductase inhibition. This activity has implications for treating conditions like benign prostatic hyperplasia and androgen-dependent diseases .

4. Case Studies and Research Findings

Recent studies have explored various aspects of haloprogesterone's activity:

- A case series on epileptic patients indicated that allopregnanolone (a metabolite of progesterone) levels correlated with seizure outcomes, suggesting a potential role for haloprogesterone in modulating neurosteroid levels during seizures .

- Another study highlighted the local effects of allopregnanolone on ovarian steroidogenesis in rats, indicating that it influences ovarian morphology and function through GABA_A receptor pathways .

5. Conclusion

Haloprogesterone presents a unique profile of biological activity due to its structural modifications and interactions with steroidogenic enzymes. Its potential therapeutic applications span from neuroprotection in TBI to antiandrogenic effects in hormone-related disorders. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical use.

Q & A

Q. What experimental models are commonly used to assess Haloprogesterone’s pharmacological activity, and how are they optimized for reproducibility?

Methodological Answer:

- In vitro models : Use cell lines (e.g., progesterone receptor-positive breast cancer cells) to measure receptor binding affinity via competitive binding assays. Ensure consistency by validating cell line authenticity (e.g., STR profiling) and maintaining controlled culture conditions (temperature, CO₂ levels) .

- In vivo models : Rodent models (e.g., ovariectomized rats) are standard for evaluating uterotrophic effects. Optimize dosage using pilot studies to establish dose-response curves and include sham-operated controls to account for surgical stress .

- Reproducibility : Adhere to NIH guidelines for preclinical reporting, including detailed protocols for compound preparation (e.g., solvent, purity verification via HPLC) and statistical power analysis to justify sample sizes .

Q. How is Haloprogesterone characterized structurally and functionally in early-stage research?

Methodological Answer:

- Structural characterization : Employ NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity. Compare spectral data with published reference standards .

- Functional assays : Use luciferase reporter assays in progesterone receptor-transfected cells to quantify transcriptional activation. Normalize results to internal controls (e.g., Renilla luciferase) and validate with known agonists/antagonists (e.g., progesterone, mifepristone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Haloprogesterone’s pharmacokinetic data across studies?

Methodological Answer:

- Data harmonization : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., administration routes, animal strains). Stratify studies by covariates (e.g., age, metabolic status) .

- In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate absorption differences. Calibrate models with in vitro permeability data (e.g., Caco-2 assays) and cross-species scaling factors .

- Experimental replication : Re-evaluate disputed parameters (e.g., half-life) using isotopic labeling (³H-Haloprogesterone) and tracer kinetics in controlled settings .

Q. What strategies are effective for optimizing Haloprogesterone’s synthetic protocol to enhance yield and purity?

Methodological Answer:

- Route optimization : Compare stereoselective synthesis methods (e.g., Sharpless epoxidation vs. enzymatic catalysis) using design of experiments (DoE) to identify critical factors (temperature, catalyst loading) .

- Purity control : Implement orthogonal purification techniques (e.g., column chromatography followed by recrystallization) and validate purity via melting point analysis and chiral HPLC .

- Green chemistry : Substitute toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while monitoring reaction efficiency via TLC .

Q. How can multi-omics approaches elucidate Haloprogesterone’s off-target effects in complex biological systems?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated tissues to identify differentially expressed genes. Use pathway enrichment tools (e.g., DAVID, KEGG) to map non-canonical signaling pathways .

- Proteomics : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes. Validate hits with Western blotting and co-immunoprecipitation .

- Integration : Use systems biology platforms (e.g., Cytoscape) to overlay omics datasets and prioritize hub nodes for functional validation .

Data Analysis & Interpretation

Q. What statistical frameworks are robust for analyzing Haloprogesterone’s dose-dependent effects in heterogeneous populations?

Methodological Answer:

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software (GraphPad Prism). Assess goodness-of-fit via Akaike Information Criterion (AIC) .

- Handling heterogeneity : Apply mixed-effects models to account for inter-individual variability (e.g., baseline hormone levels). Include random effects for subjects and fixed effects for treatment groups .

- Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in EC₅₀ estimates and identify outliers via Cook’s distance .

Q. How should researchers address cross-reactivity in immunoassays measuring Haloprogesterone metabolites?

Methodological Answer:

- Antibody validation : Test cross-reactivity against structurally similar compounds (e.g., medroxyprogesterone) using competitive ELISA. Accept ≤5% cross-reactivity for high specificity .

- Chromatographic separation : Couple LC-MS/MS with immunoaffinity columns to isolate metabolites. Use MRM (Multiple Reaction Monitoring) for selective quantification .

Experimental Design & Ethics

Q. What ethical considerations are critical when designing long-term Haloprogesterone studies in animal models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.